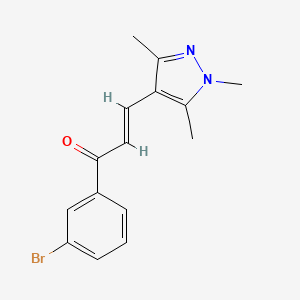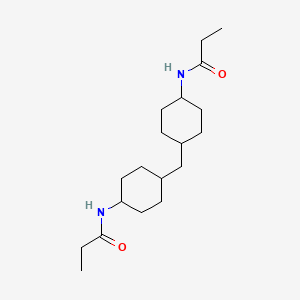
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound known for its versatile applications in various fields of chemistry and biology This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylate group. This can be achieved through esterification, where the pyrazole derivative reacts with an appropriate carboxylic acid or its derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl and carboxylate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of alcohols or hydroxy derivatives.
Substitution: Formation of halogenated or aminated pyrazole derivatives.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate
- 2-oxo-2-phenylethyl 1H-pyrazole-5-carboxylate
- 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the phenyl and carboxylate groups enhances its potential for diverse applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
phenacyl 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-15-11(7-8-14-15)13(17)18-9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
OJGGNLDPGUSSER-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B10949360.png)

![N-(2,4-dimethylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10949367.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10949372.png)
![1-[2-(Difluoromethoxy)phenyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B10949373.png)

![1-(difluoromethyl)-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949377.png)
![1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949381.png)
![N-(3,5-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10949383.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10949393.png)
![3-[(Acetyloxy)methyl]-7-{[(2,4-difluorophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949407.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10949414.png)
![ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B10949419.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10949433.png)
